N-(2,2-Dimethylthian-4-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(2,2-dimethylthian-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZBKAGFNUZIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCS1)NC(=O)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthian-4-yl)prop-2-enamide typically involves the reaction of 2,2-dimethylthiolane with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthian-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The thianyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base to facilitate the substitution reactions.
Major Products
Scientific Research Applications
Chemistry
N-(2,2-Dimethylthian-4-yl)prop-2-enamide serves as a building block in the synthesis of more complex molecules. Its thianyl group allows for versatile modifications that can lead to novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
The compound is under investigation for various biological activities , including:
- Antimicrobial Properties: Initial studies suggest that derivatives may exhibit activity against common pathogens like Escherichia coli and Staphylococcus aureus.
- Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, sparing normal cells while selectively targeting malignant ones.
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating diseases where thianyl derivatives have shown efficacy. Its mechanism of action may involve interaction with specific molecular targets, influencing enzyme or receptor activity.
Industry
The compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in pharmaceutical synthesis |
| Biology | Antimicrobial and anticancer properties | Effective against E. coli; selective cytotoxicity |
| Medicine | Potential therapeutic agent | Ongoing research into disease treatment |
| Industry | Development of polymers and coatings | Unique properties enable diverse applications |
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cytotoxicity Assessment : Investigations into the cytotoxic effects on human cancer cell lines revealed that compounds with similar thianyl structures exhibited selective toxicity, highlighting their potential as anticancer agents.
- Enzyme Inhibition Research : The compound's ability to inhibit enzymes relevant to neurodegenerative diseases was assessed, showing promise in modulating metabolic pathways linked to disease progression.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthian-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The thianyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enamide moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Medicinal Chemistry
(a) N-(2-Arylethyl)-2-methylprop-2-enamides
These compounds (e.g., N-(2-phenylethyl)-2-methylprop-2-enamide) share the acrylamide backbone but replace the thiane ring with aromatic substituents. Synthesized via coupling reactions using EDC/HOBt, they serve as precursors for molecularly imprinted polymers (MIPs) due to their polymerizable acrylamide groups. Their yields range from 45% to 57%, with structural confirmation via NMR and MS .
(b) (2E)-N-Substituted Prop-2-enamides
Examples include (2E)-N-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, which exhibit anti-inflammatory activity (IC₅₀ < 17.21 μM). These compounds feature fluorinated aromatic substituents, enhancing metabolic stability compared to non-fluorinated analogs. Melting points vary from 146°C to 173°C, reflecting differences in crystallinity influenced by substituent polarity .
(c) Natural Acrylamide Derivatives
Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide), isolated from Boerhavia diffusa, shows anti-inflammatory activity (IC₅₀: 17.00 μM). Its phenolic hydroxyl groups facilitate hydrogen bonding, critical for binding to inflammatory targets. Similar compounds from Lycium species (e.g., compound 4 in ) highlight the role of electron-rich substituents in bioactivity .
(d) Osimertinib (Kinase Inhibitor)
Osimertinib mesylate, a drug for non-small cell lung cancer, contains a prop-2-enamide group linked to a complex aromatic amine. Its molecular weight (596 g/mol) and pKa (7.85) underscore the importance of acrylamide in kinase inhibition.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2,2-Dimethylthian-4-yl)prop-2-enamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic substitution : Adapt protocols from α-thioamide synthesis (e.g., using sodium ethoxide in ethanol with thiol derivatives) .
- Amide coupling : Utilize EDC/HOBt-mediated coupling under nitrogen, as demonstrated for structurally related acrylamides .
- Key Variables :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, ethanol | Ethanol reduces side reactions |
| Temperature | 0–25°C (RT common) | Lower temps favor selectivity |
| Catalyst | Na, EDC/HOBt | EDC improves coupling efficiency |
- Yield Optimization : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure product .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- 1H/13C NMR : Assign peaks using δ values for vinyl protons (5.5–6.5 ppm) and carbonyl carbons (~165–170 ppm). Compare with analogous prop-2-enamides .
- Mass Spectrometry : ESI-MS in positive ion mode; expect [M+H]+ with accurate mass matching C10H17NOS (calc. 199.10). Fragmentation patterns should align with acrylamide backbone cleavage .
Q. What crystallographic methods are recommended for resolving the 3D structure of this compound?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.
- Software : SHELX for structure solution (SHELXD) and refinement (SHELXL). WinGX/ORTEP for visualization and geometry validation .
- Critical Parameters : Anisotropic displacement parameters for non-H atoms; hydrogen bonding analysis to confirm intramolecular interactions .
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Management : Segregate organic waste; avoid aqueous disposal due to potential toxicity .
Advanced Research Questions
Q. How can structural ambiguities (e.g., NMR vs. X-ray discrepancies) be resolved for this compound?
- Contradiction Analysis :
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
- Conformational Flexibility : Compare DFT-calculated (B3LYP/6-31G*) and experimental bond lengths/angles .
Q. What strategies are effective in designing pharmacological assays to evaluate bioactivity?
- In Vitro Models : Use enzyme inhibition assays (e.g., kinase targets) with IC50 determination.
- Stereochemical Considerations : Compare enantiomers (if chiral) via chiral HPLC separation and activity screening .
- Key Parameters :
| Assay Type | Target | Readout |
|---|---|---|
| Cytotoxicity | Cell viability (MTT assay) | IC50 ≥ 10 μM |
| Receptor Binding | Radioligand displacement | Ki values |
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., LogP vs. HPLC retention)?
- Data Reconciliation :
- LogP Calculation : Use ChemAxon or ACD/Labs; validate via shake-flask method .
- Retention Time Adjustments : Account for ionizable groups (pKa ~16.4) via pH-adjusted mobile phases .
Q. What in silico approaches are suitable for predicting ADMET properties?
- Tools : SwissADME for permeability (Rule of Five compliance: MW < 500, LogP < 5) .
- Docking Studies : Use AutoDock Vina to model interactions with CYP450 enzymes; prioritize poses with ΔG < -7 kcal/mol .
- Metabolite Prediction : CYP3A4-mediated oxidation likely; validate via LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
